molecular formula C15H21NOS B8779143 2,6-DI-Tert-butyl-4-thiocyanato-phenol CAS No. 3957-71-9

2,6-DI-Tert-butyl-4-thiocyanato-phenol

Cat. No. B8779143
Key on ui cas rn: 3957-71-9
M. Wt: 263.4 g/mol
InChI Key: DTXYORKWCOQPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157053

Procedure details

To a three-necked, round bottom 5L flask, equipped with a mechanical stirrer, gas inlet, thermometer and gas inlet, thermometer and gas outlet, was added 2,6-di-tert-butylphenol (474 g, 2.30 mole), ammonium thiocyanate (76.12 g, 4.83 mole) and methanol (1200 ml). The reaction mixture was stirred and cooled to 0° C. in an ice/salt bath. Maintaining the temperature at 0° to 10° C., chlorine gas was slowly bubbled through the mixture for about 1 hour whereupon the reaction mixture was a heterogeneous yellow color. Ammonia was then bubbled through the reaction for about 11/2 hours, maintaining the reaction mixture at a temperature of between 0° to 10° C. The reaction was stirred for an additional hour at 0° C., poured into 2 L of cold distilled water and refrigerated overnight. The aqueous phase was decanted and the solid taken up in methanol, precipitated from water, filtered and dried for 2 days over phosphorous pentoxide. The resulting gummy yellow solid was recrystallized from pentane and dried in vacuo to yield the product as a white powder, m.p. 61.5°-63° C.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step Two
Quantity
76.12 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[S-:16][C:17]#[N:18].[NH4+]>CO>[CH3:12][C:11]([C:7]1[CH:8]=[C:9]([S:16][C:17]#[N:18])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
474 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
76.12 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Maintaining the temperature at 0° to 10° C.
CUSTOM
Type
CUSTOM
Details
chlorine gas was slowly bubbled through the mixture for about 1 hour whereupon the reaction mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Ammonia was then bubbled through the reaction for about 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at a temperature of between 0° to 10° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional hour at 0° C.
ADDITION
Type
ADDITION
Details
poured into 2 L
DISTILLATION
Type
DISTILLATION
Details
of cold distilled water and refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
CUSTOM
Type
CUSTOM
Details
precipitated from water
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried for 2 days over phosphorous pentoxide
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The resulting gummy yellow solid was recrystallized from pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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